molecular formula C21H19N3O6S B2508985 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040636-38-1

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B2508985
CAS RN: 1040636-38-1
M. Wt: 441.46
InChI Key: YIZAVPJCAOIGLH-UHFFFAOYSA-N
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Description

The compound of interest, methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, is a complex molecule that likely exhibits a range of interesting chemical properties and biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives includes a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the stereochemistry of certain pyrrolidine derivatives was determined by X-ray diffraction, and semiempirical calculations have been used to predict favored geometries of pyrazolo[3,4-b]pyridine derivatives . These techniques could be employed to analyze the molecular structure of the target compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can provide insights into the types of reactions the compound of interest may undergo. For example, the Vilsmeier–Haack reaction has been used to treat methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates to yield methyl pyrazolo[3,4-b]pyridine-5-carboxylates . Understanding the reactivity of the functional groups present in the compound can guide the prediction of its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as acid dissociation constants and antimicrobial activity, have been studied. Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity, and their acid dissociation constants were determined . These properties are crucial for assessing the potential applications of the compound in pharmaceutical contexts.

Scientific Research Applications

Synthesis and Spectral Analysis

Research in the synthesis of complex heterocyclic compounds has led to the development of novel methods and the exploration of their potential applications. For instance, Halim and Ibrahim (2022) described the synthesis of a novel compound through ring opening followed by ring closure reactions, providing insights into the spectral analysis and quantum studies of such compounds. This research contributes to the understanding of the chemical properties and potential applications of complex heterocyclic molecules in various scientific fields (S. A. Halim & M. Ibrahim, 2022).

Computational Studies

Computational studies offer valuable insights into the theoretical properties of chemical compounds, including electronic absorption spectra, reactivity descriptors, and thermodynamic parameters. Such studies help predict the stability and reactivity of molecules, facilitating the design of compounds with desired properties for specific applications. The research by Halim and Ibrahim (2022) is an example of how computational chemistry can guide the synthesis and application of complex organic molecules (S. A. Halim & M. Ibrahim, 2022).

Applications in Materials Science

Heterocyclic compounds, due to their unique structural features and electronic properties, find applications in materials science, including the development of nonlinear optical materials, organic semiconductors, and ligands for metal-organic frameworks. The study by Halim and Ibrahim (2022) discusses the potential of synthesized compounds for applications in nonlinear optics (NLO) and materials science, based on their calculated hyperpolarizability and thermodynamic properties (S. A. Halim & M. Ibrahim, 2022).

properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-12-5-6-16(30-12)15-10-14(21(25)28-2)18-19(17-4-3-8-29-17)23-24(20(18)22-15)13-7-9-31(26,27)11-13/h3-6,8,10,13H,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZAVPJCAOIGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C(=C2)C(=O)OC)C(=NN3C4CCS(=O)(=O)C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

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